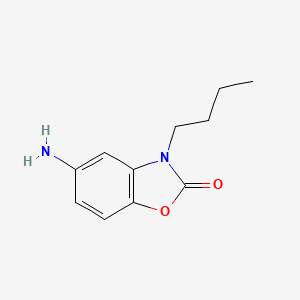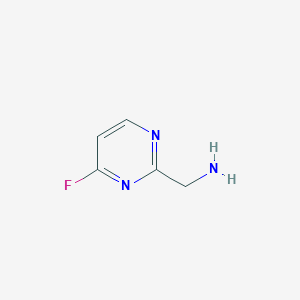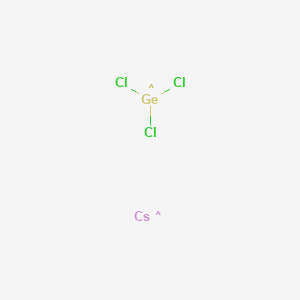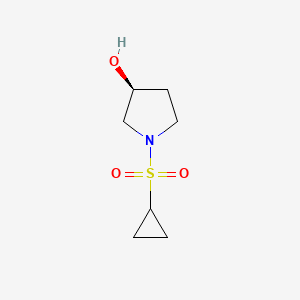
Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dimyristoyl)-glycerol (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (ammonium salt): is a complex phospholipid derivative. This compound is characterized by its unique structure, which includes myristoyl groups and glycerol backbones linked through phosphodiester bonds. It is often used in biochemical and biophysical research due to its amphiphilic nature, making it suitable for studying membrane dynamics and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (ammonium salt) typically involves multiple steps:
Esterification: Myristic acid is esterified with glycerol to form myristoyl-glycerol derivatives.
Phosphorylation: The hydroxyl group of the glycerol is phosphorylated using phosphoric acid or a phosphorylating agent like phosphorus oxychloride.
Coupling: The phosphorylated intermediate is then coupled with another myristoyl-glycerol derivative to form the final phospholipid structure.
Ammonium Salt Formation: The final product is converted to its ammonium salt form by neutralizing with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Continuous Phosphorylation: Using continuous flow reactors for efficient phosphorylation.
Automated Coupling: Automated systems for coupling reactions to ensure consistency and purity.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the ester bonds, converting them back to alcohols and acids.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, replacing the ammonium ion with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and free fatty acids.
Substitution: Formation of phosphoester derivatives with different nucleophiles.
Applications De Recherche Scientifique
Chemistry
Membrane Studies: Used to model biological membranes and study lipid bilayer properties.
Surface Chemistry: Investigated for its behavior at interfaces and in monolayers.
Biology
Cell Membrane Research: Helps in understanding membrane fluidity, permeability, and protein-lipid interactions.
Signal Transduction: Studied for its role in cellular signaling pathways involving phospholipids.
Medicine
Drug Delivery: Explored as a component in liposomal drug delivery systems.
Diagnostics: Used in the development of diagnostic assays involving lipid interactions.
Industry
Cosmetics: Incorporated into formulations for its emollient properties.
Food Industry: Used as an emulsifier in various food products.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with lipid bilayers. It integrates into membranes, affecting their fluidity and permeability. The myristoyl groups provide hydrophobic interactions, while the phosphate group interacts with aqueous environments, stabilizing the membrane structure. These interactions influence various cellular processes, including signal transduction and membrane protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphatidylcholine: Another phospholipid with choline as the head group.
Phosphatidylethanolamine: Similar structure but with ethanolamine as the head group.
Phosphatidylserine: Contains serine as the head group.
Uniqueness
Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (ammonium salt) is unique due to its specific myristoyl groups and the presence of an ammonium ion. This structure provides distinct hydrophobic and hydrophilic interactions, making it particularly useful in specialized membrane studies and applications where specific lipid interactions are crucial.
Propriétés
IUPAC Name |
azanium;2,3-di(tetradecanoyloxy)propyl (2-hydroxy-3-tetradecanoyloxypropyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H93O11P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-46(50)55-40-44(49)41-57-60(53,54)58-43-45(59-48(52)39-36-33-30-27-24-21-18-15-12-9-6-3)42-56-47(51)38-35-32-29-26-23-20-17-14-11-8-5-2;/h44-45,49H,4-43H2,1-3H3,(H,53,54);1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUIYSPDUHVXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O.[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H96NO11P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
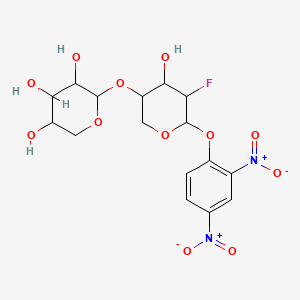
![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)


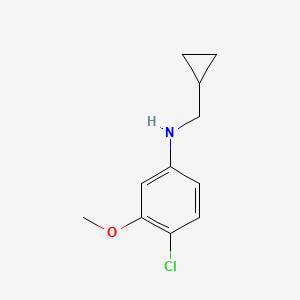
![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)


